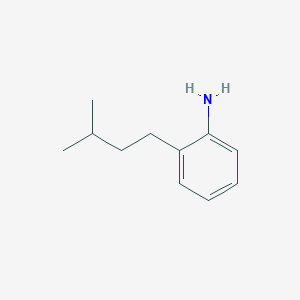

2-(3-Methylbutyl)aniline

概要

説明

2-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 . It is a derivative of aniline, which is an aromatic amine .

Synthesis Analysis

The synthesis of 2-(3-Methylbutyl)aniline involves several methods . A related compound, 2-(1-methylbut-2-en-1-yl)aniline, has been synthesized and characterized in a study on modifying aniline monomers . The structures and composition of the polymers synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 2-(3-Methylbutyl)aniline consists of an aniline (aminobenzene) core with a 3-methylbutyl substituent . Anilines are aromatic amines, characterized by an amino group attached to a benzene ring .Physical And Chemical Properties Analysis

2-(3-Methylbutyl)aniline has a molecular weight of 163.26 . Its density is predicted to be 0.935±0.06 g/cm3 . More specific physical and chemical properties of 2-(3-Methylbutyl)aniline are not provided in the search results.科学的研究の応用

Polymerization and Sensors

- Synthesis and Characterization : Researchers have synthesized and characterized PANI derivatives based on this compound. Techniques such as proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) confirm their structures and compositions .

- Solubility Enhancement : Incorporating substituents at the ortho position of the aromatic ring improves solubility, overcoming a common limitation of PANI .

- Chemical Sensors : Thin polymer films based on these derivatives exhibit high sensitivity to moisture and ammonia, making them promising candidates for chemical sensors .

Materials Science and Coatings

- Antistatic and Conductive Coatings : PANI derivatives find use in antistatic and electrically conductive coatings due to their unique properties .

- Corrosion Inhibition : PANI can act as a corrosion inhibitor, protecting metal surfaces .

Heterogeneous Catalysis

作用機序

Action Environment

The action, efficacy, and stability of 2-(3-Methylbutyl)aniline can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and cellular context For instance, the compound’s reactivity and stability could be affected by the pH of its environment Its efficacy could also be influenced by the presence of other molecules that compete for the same targets

特性

IUPAC Name |

2-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVAXXMMLNCSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbutyl)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)